molecular formula C19H21ClN2O B2498115 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 1431964-74-7

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No.: B2498115
CAS No.: 1431964-74-7
M. Wt: 328.84
InChI Key: IVOOUXROCNOFJR-UHFFFAOYSA-N
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Description

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline class Beta-carbolines are a group of indole alkaloids known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction generally proceeds as follows:

    Starting Materials: The synthesis begins with 2-methylphenylamine and 6-methoxytryptamine.

    Reaction Conditions: These starting materials are reacted in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Cyclization: The reaction proceeds through cyclization to form the tetrahydro-beta-carboline core.

    Purification: The product is then purified, often by recrystallization, to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding beta-carboline derivative.

    Reduction: Reduction reactions can convert it to more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the beta-carboline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a beta-carboline-3-carboxylic acid derivative, while substitution reactions can produce a variety of functionalized beta-carbolines.

Scientific Research Applications

Chemistry

In chemistry, 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential neuroprotective and psychoactive properties. It has been investigated for its ability to interact with neurotransmitter systems, which could have implications for treating neurological disorders.

Medicine

In medicine, research focuses on its potential as an anticancer agent. Studies have shown that beta-carbolines can induce apoptosis in cancer cells, making them promising candidates for chemotherapy.

Industry

Industrially, this compound may be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects through the following pathways:

    Enzyme Inhibition: It can inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Apoptosis Induction: In cancer cells, it can activate apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar psychoactive properties.

    Harmaline: Known for its use in traditional medicine and similar neuropharmacological effects.

    Tetrahydroharmine: Shares structural similarities and biological activities.

Uniqueness

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methylphenyl groups contribute to its unique reactivity and potential therapeutic applications.

This compound’s versatility and potential make it a subject of ongoing research in various scientific fields.

Properties

IUPAC Name

6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O.ClH/c1-12-5-3-4-6-14(12)18-19-15(9-10-20-18)16-11-13(22-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOOUXROCNOFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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